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Maximin-8

Antimicrobial peptide Structure-activity relationship Sequence comparison

Maximin-8 is a 27-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) originally identified from skin secretions of the Chinese red belly toad Bombina maxima. It belongs to the maximin subfamily of bombinin-like peptides, characterized by a linear, amphipathic α-helical structure that physically disrupts microbial membranes.

Molecular Formula
Molecular Weight
Cat. No. B1577414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin-8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin-8 Procurement Guide: Sequence Identity, Physicochemical Profile, and Sourcing for Antimicrobial Peptide Research


Maximin-8 is a 27-residue, C-terminally amidated, cationic antimicrobial peptide (AMP) originally identified from skin secretions of the Chinese red belly toad Bombina maxima [1]. It belongs to the maximin subfamily of bombinin-like peptides, characterized by a linear, amphipathic α-helical structure that physically disrupts microbial membranes [2]. Its full sequence is GIGTKILGGLKTAVKGALKELASTYVN-NH₂ (MW: 2702.20 Da; CAS: 853262-57-4) [3]. Maximin-8 is classified as having antibacterial and antifungal activity, with a reported target organism of Candida albicans and little hemolytic activity against human erythrocytes [4].

Why Maximin-8 Cannot Be Interchanged with Maximin-7, Maximin-H7, or Other Bombina-Derived AMPs


The Bombina maxima skin secretome contains at least 9 distinct maximin paralogs (maximin 1–9) and 13 maximin H peptides, all derived from a common precursor gene family but subjected to rapid Darwinian diversification [1]. Sequence variation is distributed across the entire mature peptide—not confined to a single hypervariable loop—meaning even single-residue substitutions can alter net charge, hydrophobic moment, and membrane selectivity [2]. Maximin-8 differs from its closest paralog, Maximin-7, at three sequence positions (residues 4, 10, and 16), producing distinct physicochemical signatures. Substituting Maximin-8 with Maximin-7, Maximin-H7, or other in-class peptides without functional verification therefore risks confounding experimental outcomes related to antimicrobial spectrum, hemolytic threshold, and structure-activity relationships [3].

Maximin-8 Head-to-Head Evidence: Sequence, Charge, Hydrophobicity, and Hemolytic Differentiation from Closest Analogs


Sequence-Level Differentiation of Maximin-8 from Maximin-7: Three Residue Substitutions Altering Charge Distribution

Maximin-8 and Maximin-7 are the two most sequence-similar maximin paralogs, yet they differ at three amino acid positions: residue 4 (Maximin-8: Thr vs. Maximin-7: Ala), residue 10 (Leu vs. Val), and residue 16 (Ala vs. Thr) [1]. The Thr→Ala substitution at position 4 removes a polar hydroxyl group in Maximin-7, while the reciprocal Ala→Thr substitution at position 16 adds polarity to Maximin-7. These changes redistribute the peptides' amphipathic profiles despite the identical net charge [2].

Antimicrobial peptide Structure-activity relationship Sequence comparison

Physicochemical Differentiation: Maximin-8 Net Charge (+3) and Boman Index (0.83 kcal/mol) vs. Family Comparators

Maximin-8 carries a net charge of +3 at physiological pH, with a Boman Index (protein-binding potential) of 0.83 kcal/mol and a hydrophobicity of 0.341 [1]. This profile contrasts with Maximin-7, which—despite also having a net charge of +3—exhibits different hydrophobic moment due to the L10V substitution affecting the nonpolar face of the helix [2]. The Maximin-H subfamily peptides (e.g., Maximin-H7) are shorter (20 residues), have different charge profiles, and show strong hemolytic activity, placing Maximin-8 in a distinct selectivity class [3].

Physicochemical profiling Peptide-membrane interaction Therapeutic index

Hemolytic Safety Margin: Maximin-8 Classification as 'Little Hemolytic Activity' vs. Hemolytic Maximin-H and Maximin-42/68/78 Peptides

Maximin-8 is documented as having 'little hemolytic activity' against human erythrocytes, per the DRAMP database annotation referencing the primary characterization study [1]. This contrasts sharply with multiple other maximin peptides: Maximin-42 (MIC 37.5 μg/mL against S. aureus but hemolytic against human red cells), Maximin-68 (MIC 9.4–37.5 μg/mL against multiple strains but hemolytic against human and rabbit erythrocytes), and Maximin-78 (MIC 4.7–37.5 μg/mL with hemolytic activity against human and rabbit red cells) [2]. Maximin-H8, a related Bombina peptide, is explicitly classified as having 'strong hemolytic activity' [3].

Hemolysis Therapeutic index Host toxicity

Target Organism Specificity: Documented Anti-Candida albicans Activity of Maximin-8

The DRAMP database specifically annotates Candida albicans as a target organism for Maximin-8, referencing the primary characterization study (PMID: 15770703) [1]. This antifungal annotation is notable within the maximin family: while many maximins are described as broadly 'antibacterial,' explicit documentation of anti-C. albicans activity is not uniformly reported across all maximin paralogs. Maximin-8 shares this antifungal annotation with Maximin-7, but differs from maximins annotated solely for antibacterial activity [2].

Antifungal Candida albicans Fungal infection models

Primary Source Traceability: Maximin-8 Derived from Verified Bombina maxima Skin cDNA Clones with Full Precursor Sequence Available

Unlike many commercially available AMPs identified only by homology or mass spectrometry, Maximin-8 was identified from fully sequenced skin cDNA clones from Bombina maxima specimen A, with the complete precursor protein structure elucidated [1]. The precursor includes a signal peptide, two acidic propiece peptides, a spacer, and the mature maximin and maximin H domains, confirming that Maximin-8 is a bona fide gene product rather than a proteolytic artifact or database prediction [2]. This genomic validation distinguishes Maximin-8 from synthetic or putative AMPs lacking confirmed biosynthetic origin.

Peptide sourcing cDNA cloning Biosynthetic origin

Limitations Statement: Absence of Publicly Available Quantitative MIC Data for Maximin-8

It must be explicitly noted that quantitative minimum inhibitory concentration (MIC) values for Maximin-8 against specific bacterial or fungal strains are not publicly available in the DRAMP database, the primary characterization paper (Lee et al., 2005, Eur J Immunol), or major vendor technical datasheets as of this analysis [1]. The primary paper reports that antimicrobial activity was observed but does not tabulate individual MICs for all 9 maximin paralogs. This represents a significant evidence gap for procurement decisions based on potency. In contrast, quantitative MIC data are publicly available for Maximin-78 (C. albicans: 37.5 μg/mL, S. aureus: 4.7 μg/mL, B. subtilis: 37.5 μg/mL), Maximin-68 (C. albicans: 18.8, S. aureus: 9.4, E. coli: 37.5, B. subtilis: 9.4 μg/mL), and Maximin-42 (S. aureus: 37.5 μg/mL) [2]. Researchers requiring guaranteed potency thresholds should request custom MIC determination from vendors or consider Maximin-78 or Maximin-68 as alternatives with published quantitative data.

Data gap MIC Quantitative comparison

Maximin-8: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of Amphibian Antimicrobial Peptide Paralog Diversification

Maximin-8 is ideally suited as a component in comparative SAR panels alongside Maximin-7 (88.9% sequence identity) and Maximin-3 (well-characterized maximin with known anti-HIV and cytotoxicity profiles). The three-residue difference between Maximin-8 and Maximin-7 (T4A, L10V, A16T) provides a defined system for probing how subtle sequence variation in the maximin scaffold affects antimicrobial spectrum, hemolytic threshold, and membrane selectivity [1]. Researchers can use Maximin-8 as a representative of the low-hemolysis, +3 net charge maximin subclass to test hypotheses about the structural determinants of host cell compatibility within the bombinin superfamily [2].

Antifungal Lead Discovery Targeting Candida albicans with Low Mammalian Cytotoxicity Requirements

Maximin-8 is annotated with anti-Candida albicans activity and 'little hemolytic activity,' distinguishing it from hemolytic maximins (Maximin-42, -68, -78, Maximin-H8) that cannot be advanced into mammalian-cell-compatible antifungal screens [1]. Procurement of Maximin-8 for antifungal programs is rational when the screening cascade includes mammalian cytotoxicity counterscreens early in the pipeline—its favorable safety margin hypothesis can be tested empirically. Note that users must perform in-house MIC determination against their C. albicans strains of interest, as published quantitative MIC values are not available [2].

Positive Control for Low-Hemolysis AMP Profiling in Amphibian Peptide Discovery Programs

In bioprospecting workflows that screen amphibian skin secretions for novel AMPs, Maximin-8 serves as a validated low-hemolysis reference standard from the Bombina maxima lineage. Its cDNA-confirmed biosynthetic origin, well-defined sequence, and documented physicochemical properties (net charge +3, hydrophobicity 0.341, pI 9.83) make it suitable for calibrating hemolysis assays and membrane interaction studies when screening new Bombina-derived or synthetic AMP candidates [1].

Comparative Genomic and Evolutionary Studies of Rapidly Diversifying Host Defense Peptide Gene Families

Maximin-8 is one of 9 maximin paralogs encoded by a multi-copy gene family in B. maxima that has undergone documented Darwinian positive selection (dN/dS > 1 in the mature peptide domain) [1]. Procuring the Maximin-8 peptide enables functional validation of evolutionary hypotheses—specifically, testing whether the amino acid substitutions that distinguish Maximin-8 from Maximin-7 (and other paralogs) confer adaptive advantages in antimicrobial potency or host compatibility that drove their fixation by natural selection [2].

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